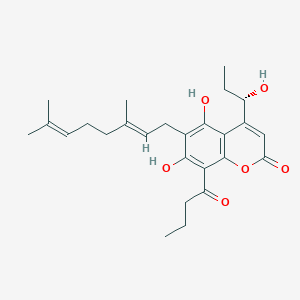![molecular formula C24H52NO6P B1263044 [(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263044.png)
[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PC(O-8:0/O-8:0) is a 1,2-dialkyl-sn-glycero-3-phosphocholine.
Wissenschaftliche Forschungsanwendungen
Osteoclast Maturation and Bone Resorption
[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has been studied for its potential in bone health. Specifically, a derivative of this compound, [(R)-TEMOSPho], has shown the ability to suppress osteoclast maturation and bone resorption. This effect is achieved by disrupting the actin cytoskeleton in osteoclasts, which is essential for their resorptive function. This disruption results from impaired signaling downstream of c-Fms, a receptor for macrophage-colony stimulating factor. These findings indicate potential applications of this compound in treating bone loss associated with increased osteoclast maturation and activity (Park et al., 2014).
Megakaryocytic Differentiation and Plateletogenesis
This compound has also been investigated in the context of blood health, specifically its role in enhancing megakaryocytic differentiation and plateletogenesis. Studies have shown that [(R)-TEMOSPho], when used in conjunction with thrombopoietin (TPO), can significantly enhance the differentiation and maturation of megakaryocytes from hematopoietic stem cells. This suggests potential applications in efficient platelet production in vitro, which could be valuable in cell-based therapies (Kim et al., 2019).
Polymer Science and Material Engineering
In the field of material science, derivatives of [(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate have been used to create polymers with specific properties. For instance, the synthesis of polymeric phospholipid analogues using this compound as a monomer has been explored. These polymers exhibit unique properties like liquid crystalline behavior and solubility in certain solvents, which could be useful in various industrial applications (Furukawa et al., 1986).
Environmental Toxicology
Research in environmental toxicology has included the study of related phosphate esters, examining their occurrence and distribution in various environmental matrices. This research is crucial for understanding the environmental impact and potential human exposure risks of these compounds (Gao et al., 2016).
Eigenschaften
Produktname |
[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
|---|---|
Molekularformel |
C24H52NO6P |
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H52NO6P/c1-6-8-10-12-14-16-19-28-22-24(29-20-17-15-13-11-9-7-2)23-31-32(26,27)30-21-18-25(3,4)5/h24H,6-23H2,1-5H3/t24-/m1/s1 |
InChI-Schlüssel |
PZEXYAMTFPIFJP-XMMPIXPASA-N |
Isomerische SMILES |
CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCC |
Kanonische SMILES |
CCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



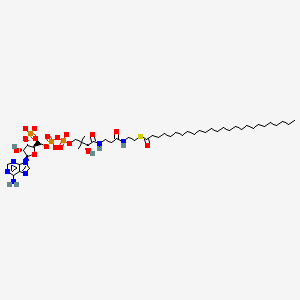
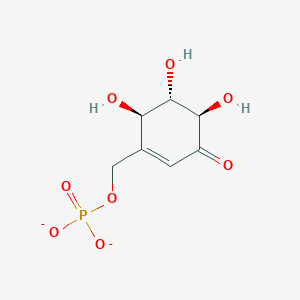
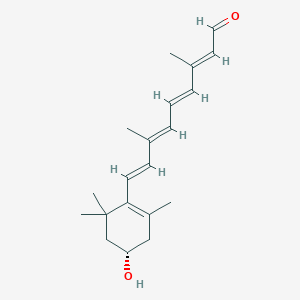
![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)
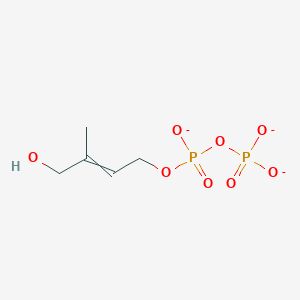
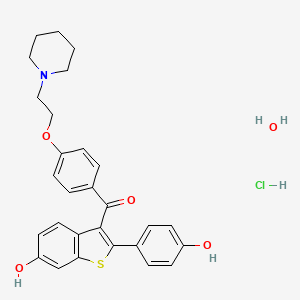
![3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B1262972.png)
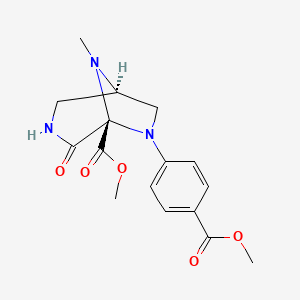
![1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)
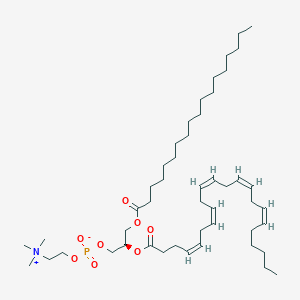
![[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262977.png)
![(2R,4R,5S,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B1262981.png)
![3-Ethynyl-3-hydroxy-3a-methyl-7-methylidenedodecahydrospiro[cyclopenta[a]naphthalene-6,1'-cyclopentan]-2'-one](/img/structure/B1262983.png)
